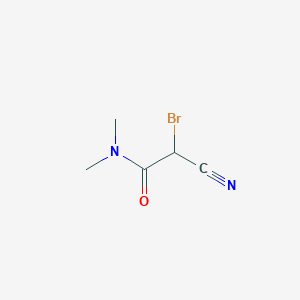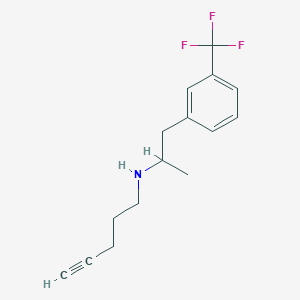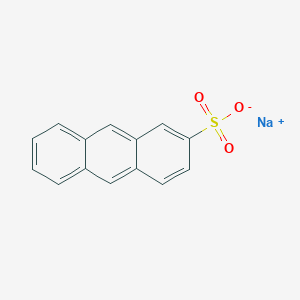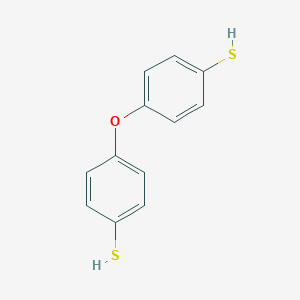
N-Octadecyl-D-gluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octadecyl-D-gluconamide, also known as OGlcND, is a synthetic molecule that has gained attention in the field of biomedical research due to its potential therapeutic properties. OGlcND is a derivative of D-glucose and has a long hydrophobic tail, which makes it an ideal candidate for drug delivery applications.
Wirkmechanismus
The mechanism of action of N-Octadecyl-D-gluconamide is not fully understood. However, it is believed that N-Octadecyl-D-gluconamide interacts with cell membranes and enhances the uptake of drugs into cells. N-Octadecyl-D-gluconamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-Octadecyl-D-gluconamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-Octadecyl-D-gluconamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-Octadecyl-D-gluconamide has been shown to inhibit the replication of viruses, such as HIV and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
N-Octadecyl-D-gluconamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily modified to suit different experimental needs. N-Octadecyl-D-gluconamide is also stable and can be stored for long periods of time. However, N-Octadecyl-D-gluconamide has some limitations. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, N-Octadecyl-D-gluconamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-Octadecyl-D-gluconamide research. One area of interest is the development of N-Octadecyl-D-gluconamide-based drug delivery systems. N-Octadecyl-D-gluconamide has been shown to enhance the uptake of drugs into cells, which could be useful for the treatment of a variety of diseases. Another area of interest is the development of N-Octadecyl-D-gluconamide-based anti-viral therapies. N-Octadecyl-D-gluconamide has been shown to inhibit the replication of several viruses, which could be useful for the development of new anti-viral drugs. Finally, the role of N-Octadecyl-D-gluconamide in modulating the immune response needs further investigation. N-Octadecyl-D-gluconamide has been shown to inhibit the production of pro-inflammatory cytokines, which could be useful for the treatment of inflammatory diseases.
Synthesemethoden
N-Octadecyl-D-gluconamide can be synthesized by reacting D-glucose with octadecylamine in the presence of a catalyst. The reaction proceeds through an amide bond formation, resulting in the formation of N-Octadecyl-D-gluconamide. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-Octadecyl-D-gluconamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-Octadecyl-D-gluconamide has also been studied for its ability to enhance drug delivery to target cells. It has been shown to increase the bioavailability of drugs and reduce their toxicity.
Eigenschaften
CAS-Nummer |
18375-66-1 |
|---|---|
Molekularformel |
C24H49NO6 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
NXLFPCFLIXFFRH-BXXSPATCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Andere CAS-Nummern |
18375-66-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)






